molecular formula C13H9BrClN3O2 B12726353 Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- CAS No. 88570-80-3

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-

Cat. No.: B12726353
CAS No.: 88570-80-3
M. Wt: 354.58 g/mol
InChI Key: QNLOMNLXXSGIJH-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- is a synthetic organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the acetamide group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.

    Bromination and chlorination:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions might lead to the removal of halogen atoms or the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Sodium methoxide (NaOCH3), ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may have similar biological activities.

    Halogenated furanyl compounds: Compounds with halogen atoms (bromine, chlorine) attached to a furan ring.

Uniqueness

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

88570-80-3

Molecular Formula

C13H9BrClN3O2

Molecular Weight

354.58 g/mol

IUPAC Name

2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C13H9BrClN3O2/c14-10-3-2-9(20-10)13-8(5-11(16)19)18-6-7(15)1-4-12(18)17-13/h1-4,6H,5H2,(H2,16,19)

InChI Key

QNLOMNLXXSGIJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)CC(=O)N)C3=CC=C(O3)Br

Origin of Product

United States

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